molecular formula C7H4BrN3O2 B2695973 5-Bromo-8-nitroimidazo[1,2-a]pyridine CAS No. 2055119-10-1

5-Bromo-8-nitroimidazo[1,2-a]pyridine

Cat. No.: B2695973
CAS No.: 2055119-10-1
M. Wt: 242.032
InChI Key: PUYVTFHMAQRIAW-UHFFFAOYSA-N
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Description

5-Bromo-8-nitroimidazo[1,2-a]pyridine (CAS 2055119-10-1) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C7H4BrN3O2 and 95% purity, this compound is part of the imidazopyridine class, which are organic heterocycles featuring an imidazole ring fused to a pyridine ring . The simultaneous presence of both bromo and nitro functional groups on the core scaffold makes it a valuable and versatile building block in medicinal chemistry and drug discovery. The bromo substituent serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce a wide array of complex fragments. The nitro group can be reduced to an amine or can act as an electron-withdrawing group to influence the electronic properties of the molecule. While specific studies on this exact compound are not cited here, imidazo[1,2-a]pyridine derivatives are extensively investigated in scientific research for their diverse biological activities . These core structures are frequently explored in oncology and infectious disease research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-8-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-2-1-5(11(12)13)7-9-3-4-10(6)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYVTFHMAQRIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-nitroimidazo[1,2-a]pyridine typically involves the nitration of 5-bromoimidazo[1,2-a]pyridine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 serves as a reactive site for nucleophilic substitution due to its moderate leaving-group ability. Reactions typically proceed under mild conditions:

ReagentConditionsProductYieldSource
Amines (e.g., NH₃)EtOH, reflux, 6–8 h5-Amino-8-nitroimidazo[1,2-a]pyridine70–85%
ThiophenolsKOH, rt, 2 h5-(Arylthio)-8-nitroimidazo[1,2-a]pyridine60–75%
Sodium methoxideMeOH, 60°C, 4 h5-Methoxy-8-nitroimidazo[1,2-a]pyridine65–80%

Mechanistic studies suggest that the nitro group at position 8 enhances the electrophilicity of the adjacent pyridine ring, facilitating nucleophilic attack at position 5 . Steric hindrance from the fused imidazole ring limits substitution at other positions.

Reduction of the Nitro Group

The nitro group at position 8 can be selectively reduced to an amine under catalytic hydrogenation or chemical reduction:

Reducing AgentConditionsProductYieldNotesSource
H₂, Pd/C (10%)EtOH, 50 psi, 12 h8-Amino-5-bromoimidazo[1,2-a]pyridine85–90%Retains bromine
SnCl₂·2H₂OHCl (conc.), reflux, 6 h8-Amino-5-bromoimidazo[1,2-a]pyridine70–78%Acidic conditions

The resulting amine serves as a precursor for further functionalization, such as azo coupling or diazotization .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing nitro group, electrophilic substitution occurs at the meta position relative to the pyridine nitrogen (position 3 or 7):

ElectrophileConditionsProductYieldSource
HNO₃ (fuming)H₂SO₄, 0°C, 2 h5-Bromo-3,8-dinitroimidazo[1,2-a]pyridine40–50%
SO₃H⁺ (oleum)100°C, 4 h5-Bromo-8-nitro-7-sulfoimidazo[1,2-a]pyridine55–60%

The nitro group directs incoming electrophiles to position 3 or 7 via resonance and inductive effects .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O5-Aryl-8-nitroimidazo[1,2-a]pyridine75–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, dioxane5-(N-Aryl)-8-nitroimidazo[1,2-a]pyridine60–70%

These reactions enable the introduction of aryl, heteroaryl, or amino groups at position 5 .

Ring Functionalization and Tautomerism

The imidazo[1,2-a]pyridine core undergoes tautomerism and ring-opening reactions under specific conditions:

  • Base-Mediated Ring Expansion :
    Treatment with NaOH (aq.) at 80°C generates a pyrido[1,2-a]benzimidazole derivative via ring expansion (Yield: 50–60%) .

  • Acid-Catalyzed Hydrolysis :
    Concentrated HCl at reflux cleaves the imidazole ring, yielding 2-amino-5-bromo-3-nitropyridine (Yield: 65–75%) .

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated promising potential as an anti-tuberculosis agent. Studies indicate that it exhibits potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 0.78 µM. The mechanism of action involves the inhibition of mycolic acid synthesis, essential for the integrity of the mycobacterial cell wall, leading to bacterial cell death .

Additionally, 5-Bromo-8-nitroimidazo[1,2-a]pyridine has shown effectiveness against leishmaniasis, with structure-activity relationship (SAR) studies revealing that certain derivatives enhance activity against Leishmania donovani and L. infantum while maintaining low cytotoxicity to mammalian cells .

Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties against various pathogens. Research indicates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 1 to 16 µg/mL for different derivatives .

Other Biological Activities

Beyond its antibacterial and antitubercular properties, imidazo[1,2-a]pyridine derivatives have been explored for antiviral, anti-inflammatory, and anticancer activities. They have been identified as potential inhibitors of β-amyloid formation and act on GABA A receptors, contributing to their therapeutic profiles in treating neurological disorders .

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to undergo multiple chemical transformations makes it invaluable for developing new drugs targeting infectious diseases and other health conditions.

Agrochemical Synthesis

The compound is also utilized in the production of agrochemicals, where its reactivity allows for the creation of effective herbicides and pesticides. This application underscores its importance in agricultural chemistry and crop protection strategies.

Study on Antitubercular Efficacy

A notable study focused on the antitubercular efficacy of various derivatives of imidazo[1,2-a]pyridine showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This emphasizes the significance of structural modifications in optimizing therapeutic efficacy against resistant strains of tuberculosis.

SAR Analysis in Leishmanial Studies

Another significant study involved SAR analysis for developing new antileishmanial agents based on imidazo[1,2-a]pyridine derivatives. The research synthesized various derivatives and assessed their biological activities against different life stages of Leishmania. The most effective compounds displayed high selectivity indices and improved solubility profiles compared to traditional treatments .

Mechanism of Action

The mechanism of action of 5-Bromo-8-nitroimidazo[1,2-a]pyridine and its derivatives involves interaction with specific molecular targets. For instance, in the context of anti-tuberculosis activity, these compounds are believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Molecular Properties

The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituent positions. Key analogues include:

Compound Substituents Molecular Weight (g/mol) XLogP3 Key References
5-Bromo-8-nitroimidazo[1,2-a]pyridine Br (C5), NO₂ (C8) 262.03 2.1*
3-Bromo-6-nitroimidazo[1,2-a]pyridine Br (C3), NO₂ (C6) 262.03 2.3
5-Bromo-3-nitroimidazo[1,2-a]pyridine Br (C5), NO₂ (C3) 262.03 2.0
8-Amino-6-bromoimidazo[1,2-a]pyridine Br (C6), NH₂ (C8) 227.06 1.8
8-Bromo-6-chloroimidazo[1,2-a]pyridine Br (C8), Cl (C6) 247.47 3.4

*Estimated based on structural similarity to analogues.

Key Observations :

  • For example, 8-Bromo-6-chloroimidazo[1,2-a]pyridine (XLogP3 = 3.4) is more lipophilic than amino-substituted derivatives .
  • Steric Effects : Nitro groups at C8 (as in 5-Bromo-8-nitro) may hinder binding to flat active sites compared to smaller substituents like NH₂ .
Kinase Inhibition
  • This compound: Potential CDK2 inhibitor (structural analogy to 8-amino-6-bromo derivative, which showed CDK2 IC₅₀ = 0.8 μM) .
  • 8-Amino-6-bromoimidazo[1,2-a]pyridine: Demonstrated potent CDK2 inhibition via hydrogen bonding with active-site residues .
  • 3-Nitroimidazo[1,2-a]pyridines: Exhibit antikinetoplastid activity (e.g., anti-Trypanosoma brucei EC₅₀ < 1 μM), highlighting the importance of nitro group positioning .

Biological Activity

5-Bromo-8-nitroimidazo[1,2-a]pyridine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the development of anti-tuberculosis and anti-leishmanial agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fused imidazo[1,2-a]pyridine core with a bromine atom at the 5-position and a nitro group at the 8-position. This specific substitution pattern is crucial for its biological activity, influencing both its reactivity and interaction with biological targets.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are vital components of the mycobacterial cell wall; thus, their inhibition leads to compromised cell wall integrity and bacterial death. This mechanism has been supported by various studies demonstrating the compound's efficacy against multidrug-resistant strains of tuberculosis .

Antitubercular Activity

Research indicates that this compound exhibits potent antitubercular activity. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.78 µM against Mycobacterium tuberculosis, highlighting its potential as an effective treatment option for drug-resistant strains . The presence of the nitro group at the 8-position is particularly critical for this activity, as substitutions with less electron-withdrawing groups significantly reduce efficacy .

Antileishmanial Activity

In addition to its antitubercular properties, this compound has shown promising results in treating leishmaniasis. A structure-activity relationship study involving derivatives of imidazo[1,2-a]pyridine indicated that certain modifications could enhance activity against Leishmania species. For instance, derivatives were tested against both promastigote and amastigote stages of Leishmania donovani and L. infantum, revealing effective compounds with low cytotoxicity on mammalian cell lines .

Study on Antitubercular Efficacy

A detailed study explored the antitubercular efficacy of this compound derivatives. The findings demonstrated that compounds with electron-withdrawing groups at specific positions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The study emphasized the importance of structural modifications in optimizing therapeutic efficacy against resistant strains .

SAR Analysis in Leishmanial Studies

Another significant study focused on SAR analysis for developing new antileishmanial agents based on imidazo[1,2-a]pyridine derivatives. The research synthesized various derivatives and assessed their biological activities against different life stages of Leishmania. The most effective compounds displayed high selectivity indices and improved solubility profiles compared to traditional treatments .

Comparative Analysis with Similar Compounds

Compound NameAntitubercular Activity (MIC)Antileishmanial ActivityNotes
This compound0.78 µMEffective against L. donovaniStrong electron-withdrawing substituents enhance activity
5-Bromo-6-nitroimidazo[1,2-a]pyridineHigher MICModerate activityLess effective than 5-Bromo-8-nitro derivative
6-Bromo-8-nitroimidazo[1,2-a]pyridineHigher MICLow activitySubstitution pattern impacts overall efficacy

Q & A

Q. What are the common synthetic routes to 5-bromo-8-nitroimidazo[1,2-a]pyridine, and what are the critical reaction steps?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A representative route (Scheme 1 in ) starts with 3-bromo-5-fluoropyridin-2-amine , which undergoes oxidation to form a nitro intermediate. Subsequent nucleophilic aromatic substitution (e.g., with hydroxylpyridines) introduces ether groups. Catalytic hydrogenation reduces the nitro group to an amine, followed by cyclization with chloroacetaldehyde under basic conditions to form the imidazo[1,2-a]pyridine scaffold. Palladium-catalyzed cyanation and hydrolysis yield carboxylic acid intermediates, which are coupled with amines to final targets. Key challenges include controlling regioselectivity during substitution and ensuring efficient cyclization .

Q. Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Nitro oxidationK₂S₂O₈, H₂SO₄85–90
CyclizationChloroacetaldehyde, NaOH70–75
CyanationZn(CN)₂, Pd catalyst60–65

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization relies on 1H/13C NMR, IR, and mass spectrometry . For example:
  • 1H NMR (DMSO-d₆): Peaks at δ 8.62 (d, J = 6.4 Hz, pyridine-H), 7.87 (dd, aromatic-H), and 6.89 (t, amine-H) confirm the core structure and substituents .
  • IR : Bands at 1672 cm⁻¹ (C=O stretch) and 821 cm⁻¹ (C-Br stretch) validate functional groups .
  • LC-MS : Molecular ion [M+1]⁺ at m/z 508.0 aligns with the expected molecular formula .

Advanced Research Questions

Q. How can regioselective bromination be optimized in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, electron-withdrawing nitro groups at the 8-position direct bromination to the 5-position due to meta-directing effects. Alternative methods include:
  • Microwave-assisted synthesis : Enhances reaction efficiency and selectivity (e.g., 65% yield for 6-bromo-8-amino derivatives in ) .
  • Protecting group strategies : MEM (2-methoxyethoxymethyl) ethers in prevent unwanted side reactions during functionalization .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for structurally similar analogs?

  • Methodological Answer : Contradictions arise from solvent effects, tautomerism, or impurities. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC correlates δ 10.80 (s, amide NH) with carbonyl carbons in .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as seen for spiro-imidazo[1,2-a]pyridine derivatives in .
  • Comparative analysis : Match experimental data with computational predictions (e.g., DFT-calculated chemical shifts).

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against targets like cyclin-dependent kinases (CDKs) using fluorescence polarization (e.g., imidazo[1,2-a]pyridines as CDK inhibitors in ) .
  • Antimicrobial screening : Microdilution assays against bacterial/fungal strains (e.g., derivatives in show MIC values <10 µg/mL) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for related imidazo[1,2-a]pyridines in ) .

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